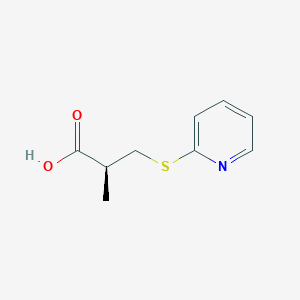

(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid

Beschreibung

Fludarabine, marketed under the brand name Fludara, is a purine analog and antineoplastic agent. It is primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, acute myeloid leukemia, and acute lymphocytic leukemia .

Eigenschaften

CAS-Nummer |

191414-23-0 |

|---|---|

Molekularformel |

C9H11NO2S |

Molekulargewicht |

197.26 g/mol |

IUPAC-Name |

(2S)-2-methyl-3-pyridin-2-ylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO2S/c1-7(9(11)12)6-13-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1 |

InChI-Schlüssel |

LPAYQNLYNXTEIM-SSDOTTSWSA-N |

SMILES |

CC(CSC1=CC=CC=N1)C(=O)O |

Isomerische SMILES |

C[C@H](CSC1=CC=CC=N1)C(=O)O |

Kanonische SMILES |

CC(CSC1=CC=CC=N1)C(=O)O |

Synonyme |

Propanoic acid, 2-methyl-3-(2-pyridinylthio)-, (2S)- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fludarabine can be synthesized using 2-fluoro-9-beta-D-(2’,3’,5’-tri-alkoxyarabinofuranosyl)adenine as a raw material. The reaction involves a sodium hydroxide and ammonia water mixed solution as a reagent and a water and 2-methyltetrahydrofuran mixed solution as a solvent. The reaction is carried out at 0-5°C for 1-3 hours, followed by neutralization with glacial acetic acid, vacuum filtration, recrystallization with water, and decolorization with activated carbon to obtain pure fludarabine .

Industrial Production Methods: In industrial settings, fludarabine phosphate is prepared by adding fludarabine and triethyl phosphate into a reaction container placed in a subzero 6°C low-temperature reaction bath. Phosphorus oxychloride is added under stirring conditions, followed by the addition of water and dichloromethane after 12 hours of reaction. The mixture is then extracted to obtain a water phase and an organic phase. The pH of the water phase is adjusted to 2-3, followed by recrystallization, filtering, and vacuum drying to obtain fludarabine phosphate with a purity of 99.95% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fludarabin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Fludarabin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die Purinringstruktur verändern.

Substitution: Substitutionsreaktionen können am Purinring auftreten, was zur Bildung verschiedener Analoga führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter kontrollierten Bedingungen.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Halogenierungsmittel oder Nukleophile unter bestimmten Bedingungen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Fludarabin-Analoga und Metaboliten, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Fludarabin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Purinanaloga und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich DNA-Synthese und -Reparatur.

Medizin: Weit verbreitet in Chemotherapieschemata zur Behandlung hämatologischer Malignome.

5. Wirkmechanismus

Fludarabin entfaltet seine Wirkung durch Hemmung der DNA-Synthese. Es wird schnell zu 2-Fluor-ara-A dephosphoryliert und anschließend intrazellulär durch Desoxycytidinkinase zum aktiven Triphosphat 2-Fluor-ara-ATP phosphoryliert. Dieser aktive Metabolit hemmt die DNA-Polymerase alpha, die Ribonukleotidreduktase und die DNA-Primase, was zur Hemmung der DNA-Synthese und zur Zerstörung von Krebszellen führt .

Wirkmechanismus

Fludarabine exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and the destruction of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Fludarabin wird häufig mit anderen Purinanaloga wie Clofarabin und Bendamustin verglichen:

Clofarabin: Ähnlich wie Fludarabin ist Clofarabin ein Purinnukleosidanalog mit hoher Selektivität für Lymphozyten.

Die Einzigartigkeit von Fludarabin liegt in seinem spezifischen Wirkmechanismus und seiner Wirksamkeit bei der Behandlung verschiedener hämatologischer Malignome, was es zu einer wertvollen Verbindung in klinischen und Forschungssettings macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.